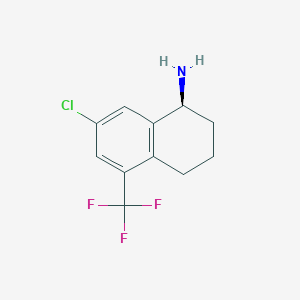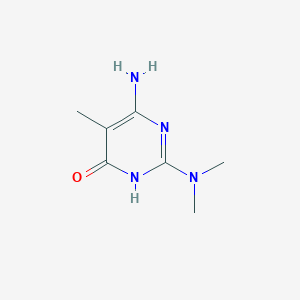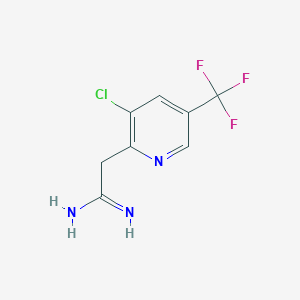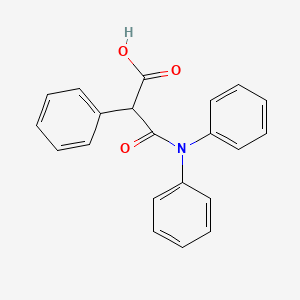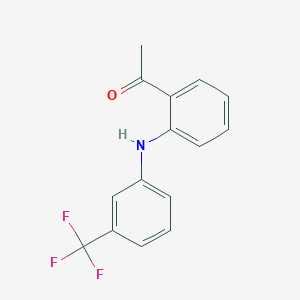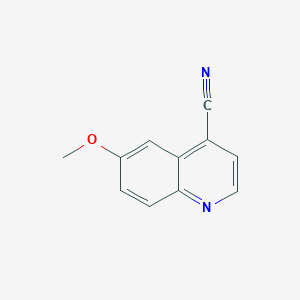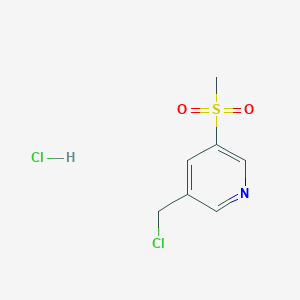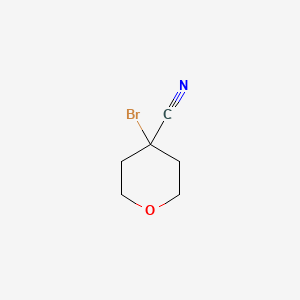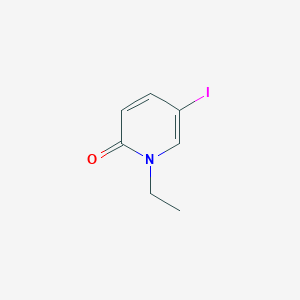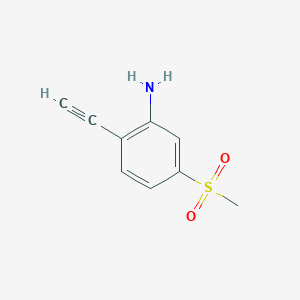
2-Ethynyl-5-(methylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-(methylsulfonyl)aniline is an organic compound that belongs to the class of anilines It features an ethynyl group attached to the second carbon and a methylsulfonyl group attached to the fifth carbon of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration and Reduction: The starting material, such as 2-nitroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Ethynylation: The amine is then subjected to ethynylation using reagents like ethynyl bromide under basic conditions to introduce the ethynyl group at the second position.
Sulfonylation: Finally, the compound undergoes sulfonylation using methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group at the fifth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives of the aniline ring.
Scientific Research Applications
2-Ethynyl-5-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(methylsulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl and methylsulfonyl groups can play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylaniline: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.
5-Methylsulfonylaniline: Lacks the ethynyl group, affecting its ability to participate in certain reactions.
2-Ethynyl-5-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group, which can alter its reactivity and applications.
Uniqueness
2-Ethynyl-5-(methylsulfonyl)aniline is unique due to the presence of both the ethynyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-ethynyl-5-methylsulfonylaniline |
InChI |
InChI=1S/C9H9NO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h1,4-6H,10H2,2H3 |
InChI Key |
IASXALBJAKUXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


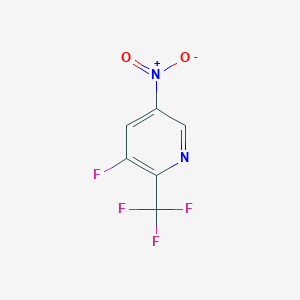
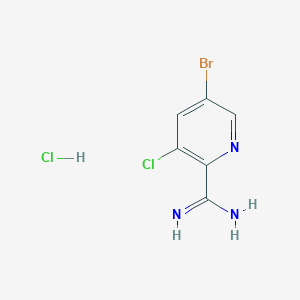

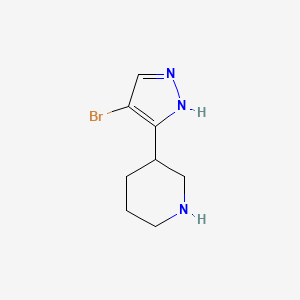
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
